molecular formula C12H16N2O3 B13988427 2-hydroxy-N-(morpholin-4-ylmethyl)benzamide CAS No. 17357-04-9

2-hydroxy-N-(morpholin-4-ylmethyl)benzamide

Cat. No.: B13988427
CAS No.: 17357-04-9
M. Wt: 236.27 g/mol
InChI Key: FLGSVHCTUBTPRI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-hydroxy-N-(morpholin-4-ylmethyl)benzamide is an organic compound with the molecular formula C12H16N2O3 and a molecular weight of 236.27 g/mol . It is characterized by the presence of a benzamide group substituted with a hydroxy group at the ortho position and a morpholin-4-ylmethyl group at the nitrogen atom. This compound is known for its diverse applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-hydroxy-N-(morpholin-4-ylmethyl)benzamide typically involves the reaction of salicylic acid derivatives with morpholine derivatives. One common method includes the following steps:

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions, such as temperature control and solvent selection, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

2-hydroxy-N-(morpholin-4-ylmethyl)benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce amines.

Scientific Research Applications

2-hydroxy-N-(morpholin-4-ylmethyl)benzamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It serves as a probe in biochemical assays to study enzyme activity and protein interactions.

    Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: It is used in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-hydroxy-N-(morpholin-4-ylmethyl)benzamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby modulating biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 2-hydroxy-N-morpholinomethyl-benzamide
  • N-Morpholinomethyl-salicylamide

Uniqueness

Compared to similar compounds, 2-hydroxy-N-(morpholin-4-ylmethyl)benzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its hydroxy group at the ortho position enhances its reactivity and potential for forming hydrogen bonds, making it a valuable compound in various research applications .

Properties

CAS No.

17357-04-9

Molecular Formula

C12H16N2O3

Molecular Weight

236.27 g/mol

IUPAC Name

2-hydroxy-N-(morpholin-4-ylmethyl)benzamide

InChI

InChI=1S/C12H16N2O3/c15-11-4-2-1-3-10(11)12(16)13-9-14-5-7-17-8-6-14/h1-4,15H,5-9H2,(H,13,16)

InChI Key

FLGSVHCTUBTPRI-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1CNC(=O)C2=CC=CC=C2O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.